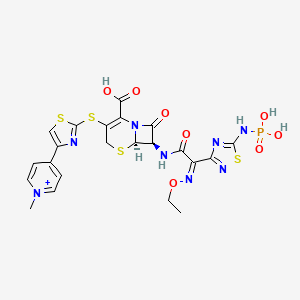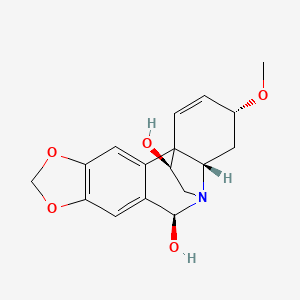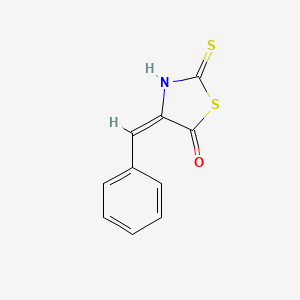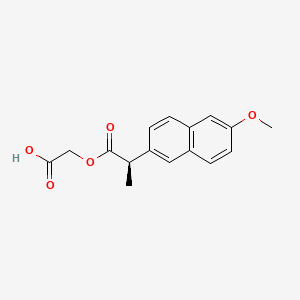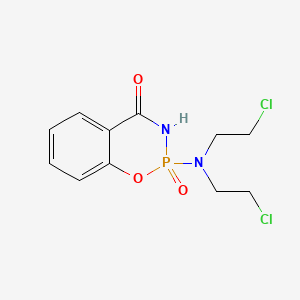
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is a heterocyclic compound that belongs to the class of seven-membered ring systems containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time and increases the yield .
Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused derivatives. This method involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are often employed to enhance the efficiency and sustainability of the synthetic processes .
Análisis De Reacciones Químicas
Types of Reactions
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated positions of the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar core structure but lacks the isoxazole ring.
Dibenzo[b,f][1,4]thiazepine: Similar to the oxazepine derivative but contains a sulfur atom instead of oxygen.
Benzodiazepines: These compounds have a similar seven-membered ring system but with different heteroatoms and substitution patterns.
Uniqueness
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is unique due to the presence of both nitrogen and oxygen atoms in its ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85008-74-8 |
|---|---|
Fórmula molecular |
C21H16N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C21H16N2O/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)21(19)24-23-20/h1-13,19,21-22H |
Clave InChI |
SJUGKSOCPVFVFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC3C2C4=CC=CC=C4NC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


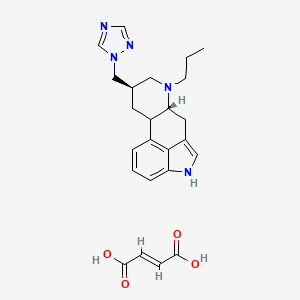
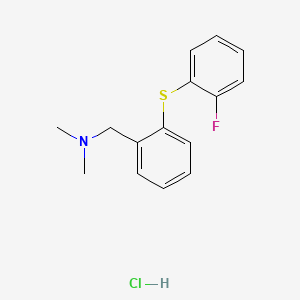
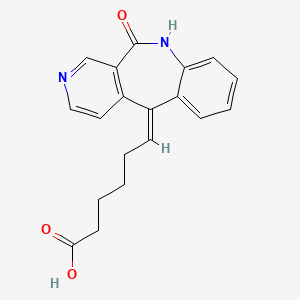
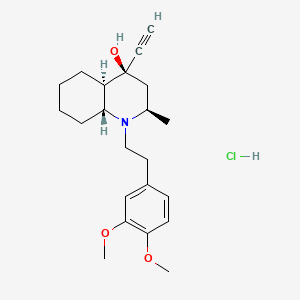
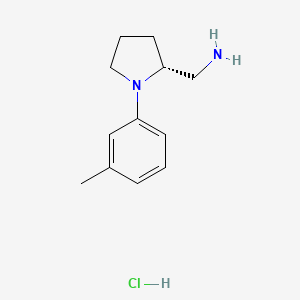

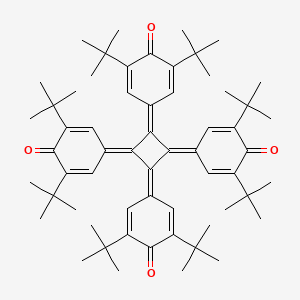
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
